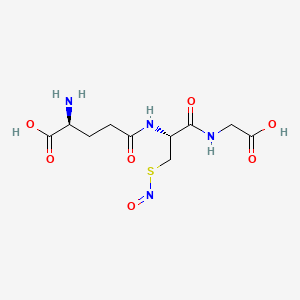

S-亚硝基谷胱甘肽

描述

S-Nitrosoglutathione is a nitric oxide-derived molecule generated by the interaction of nitric oxide with reduced glutathione in a process called S-nitrosylation . It serves as an intracellular nitric oxide reservoir and a vehicle for nitric oxide throughout the cell, enabling the biological activity of nitric oxide to expand . S-Nitrosoglutathione is considered the most abundant low-molecular-mass S-nitrosothiol .

科学研究应用

S-Nitrosoglutathione has a wide range of scientific research applications:

作用机制

Target of Action

S-Nitrosoglutathione (GSNO) primarily targets the enzyme GSNO reductase (GSNOR) . GSNOR plays a central role in regulating the levels of endogenous S-nitrosothiols and controlling protein S-nitrosylation-based signaling .

Mode of Action

GSNO is an endogenous S-nitrosothiol (SNO) that plays a critical role in nitric oxide (NO) signaling . It is generated by the interaction of NO with reduced glutathione (GSH) in a process called S-nitrosylation . The enzyme GSNOR reduces GSNO to an unstable intermediate, S-hydroxylaminoglutathione, which then rearranges to form glutathione sulfonamide, or in the presence of GSH, forms oxidized glutathione (GSSG) and hydroxylamine .

Biochemical Pathways

GSNO is involved in a wide array of cellular processes during normal development and stress responses . It is considered as a convergence of signaling pathways of reactive nitrogen and oxygen species . The generation of GSNO can serve as a stable and mobile NO pool which can effectively transduce NO signaling .

Pharmacokinetics

It is known that gsno is highly reactive due to the polarized carbonyl group and can participate in nucleophile as well as electrophile addition and substitution reactions .

Result of Action

The action of GSNO results in the regulation of cellular concentrations of GSNO and the control of protein S-nitrosylation-based signaling . This has significant implications in human cardiovascular and respiratory diseases as well as in immune tolerance during organ transplantation .

Action Environment

The action of GSNO is influenced by the cellular environment. For instance, in oxygenated buffers, the formation of SNOs is due to the oxidation of NO to dinitrogen trioxide (N2O3) . Furthermore, GSNO is thought to often act by mediating the cellular environment in response to stress conditions .

生化分析

Biochemical Properties

S-nitrosoglutathione interacts with various enzymes, proteins, and other biomolecules. The enzyme GSNO reductase (GSNOR) reduces S-nitrosoglutathione to an unstable intermediate, S-hydroxylaminoglutathione, which then rearranges to form glutathione sulfonamide . This interaction plays a central role in regulating the levels of endogenous S-nitrosothiols and controlling protein S-nitrosylation-based signaling .

Cellular Effects

S-nitrosoglutathione has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is also reported to be a substrate for g-glutamyl transpeptidase, which hydrolyzes the g-glutamyl moiety of glutathione to give glutamate and cysteinylglycine .

Molecular Mechanism

S-nitrosoglutathione exerts its effects at the molecular level through various mechanisms. It can react with glutathione to form GSNO . The enzyme GSNO reductase (GSNOR) reduces S-nitrosoglutathione to an unstable intermediate, which then rearranges to form glutathione sulfonamide . This process regulates the cellular concentrations of GSNO and plays a central role in regulating the levels of endogenous S-nitrosothiols and controlling protein S-nitrosylation-based signaling .

Temporal Effects in Laboratory Settings

The effects of S-nitrosoglutathione change over time in laboratory settings. It has been observed that GSNO treatment reduces peroxynitrite, lipid peroxides/aldehydes, BBB leakage, inflammation, and edema in a short-term treatment . In a long-term treatment, GSNO protects axonal integrity, maintains myelin levels, promotes synaptic plasticity, and enhances the expression of neurotrophic factors .

Dosage Effects in Animal Models

The effects of S-nitrosoglutathione vary with different dosages in animal models. For example, administration of GSNO (50 μg/kg body weight) to overnight fasted dogs resulted in significant elevation of the blood glucose levels . This was due to significant reduction in plasma insulin levels .

Metabolic Pathways

S-nitrosoglutathione is involved in various metabolic pathways. The enzyme GSNO reductase (GSNOR) reduces S-nitrosoglutathione to an unstable intermediate, which then rearranges to form glutathione sulfonamide . This process is part of the cellular catabolism of nitric oxide .

Transport and Distribution

S-nitrosoglutathione is transported and distributed within cells and tissues. It is regarded as an intracellular NO reservoir as well as a vehicle of NO throughout the cell .

Subcellular Localization

S-nitrosoglutathione is localized in various subcellular compartments. For instance, GSNOR, which interacts with S-nitrosoglutathione, not only localizes to the cytosol, but also to the Golgi apparatus and endoplasmic reticulum .

准备方法

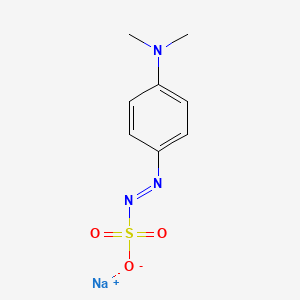

Synthetic Routes and Reaction Conditions: S-Nitrosoglutathione is synthesized by reacting reduced glutathione with nitric oxide or nitric oxide donors under controlled conditions. The reaction typically involves the use of oxygenated buffers to facilitate the formation of S-nitrosoglutathione .

Industrial Production Methods: Industrial production of S-nitrosoglutathione involves large-scale synthesis using similar principles as laboratory synthesis but with optimized reaction conditions to ensure high yield and purity. Encapsulation techniques are often employed to protect S-nitrosoglutathione from degradation and to control its release .

Types of Reactions:

Oxidation: S-Nitrosoglutathione can undergo oxidation to form oxidized glutathione and nitric oxide.

Reduction: It can be reduced back to reduced glutathione and nitric oxide.

Substitution: S-Nitrosoglutathione can participate in transnitrosation reactions, transferring its nitroso group to other thiols.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents.

Reduction: Reducing agents such as ascorbate.

Substitution: Other thiol-containing compounds.

Major Products:

Oxidation: Oxidized glutathione and nitric oxide.

Reduction: Reduced glutathione and nitric oxide.

Substitution: Various S-nitrosothiols depending on the thiol acceptor.

相似化合物的比较

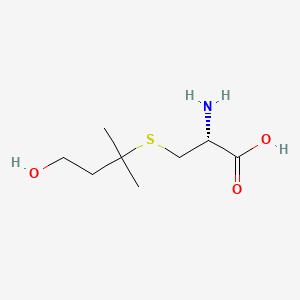

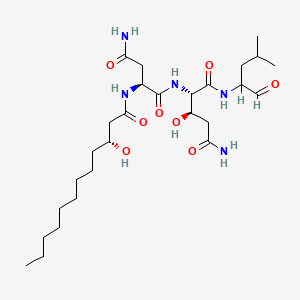

- S-Nitrosocysteine

- S-Nitrosocysteinylglycine

- S-Nitrosoalbumin

- S-Nitrosohemoglobin

Comparison: S-Nitrosoglutathione is unique due to its abundance and role as a major intracellular nitric oxide reservoir. Unlike other S-nitrosothiols, it is more stable and can effectively transduce nitric oxide signaling . Its ability to participate in transnitrosation reactions makes it a versatile molecule in nitric oxide biology .

属性

CAS 编号 |

57564-91-7 |

|---|---|

分子式 |

C10H16N4O7S |

分子量 |

336.32 g/mol |

IUPAC 名称 |

(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-nitrososulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C10H16N4O7S/c11-5(10(19)20)1-2-7(15)13-6(4-22-14-21)9(18)12-3-8(16)17/h5-6H,1-4,11H2,(H,12,18)(H,13,15)(H,16,17)(H,19,20)/t5-,6+/m0/s1 |

InChI 键 |

HYHSBSXUHZOYLX-NTSWFWBYSA-N |

SMILES |

C(CC(=O)NC(CSN=O)C(=O)NCC(=O)O)C(C(=O)O)N |

手性 SMILES |

C(CC(=O)N[C@H](CSN=O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |

规范 SMILES |

C(CC(=O)NC(CSN=O)C(=O)NCC(=O)O)C(C(=O)O)N |

外观 |

Solid powder |

| 57564-91-7 | |

物理描述 |

Solid |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

序列 |

XXG |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

GSNO; SNOG; S-Nitrosoglutathione; Glutathione thionitrite; H-gGlu-Cys(NO)-Gly-OH; |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

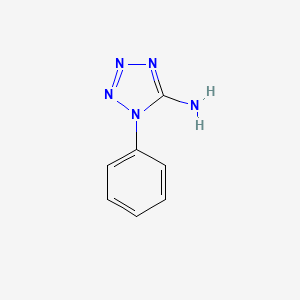

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

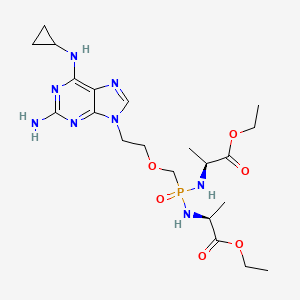

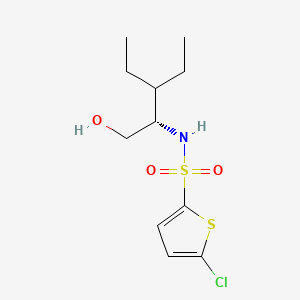

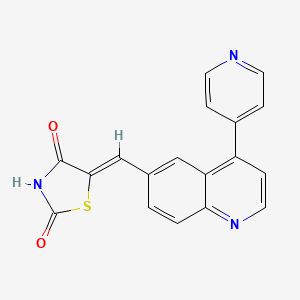

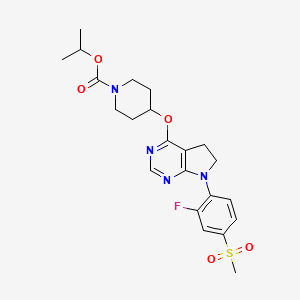

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({[(2R,5R)-5-(6-amino-9H-purin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]oxy}methyl)phosphonic acid](/img/structure/B1672340.png)

![4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B1672350.png)

![(1S,6R)-6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B1672351.png)